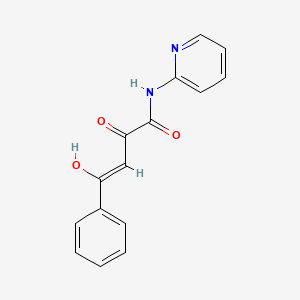
3-(1,3-Dithian-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dithian-2-yl)pyridine is an organic compound with the molecular formula C9H11NS2. It features a pyridine ring substituted with a 1,3-dithiane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dithian-2-yl)pyridine typically involves the reaction of pyridine derivatives with 1,3-dithiane. One common method is the thioacetalization of pyridine aldehydes or ketones with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as yttrium triflate . The reaction is usually carried out under mild conditions, providing high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dithian-2-yl)pyridine undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
3-(1,3-Dithian-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dithian-2-yl)pyridine involves its interaction with various molecular targets. The dithiane moiety can act as a protecting group for carbonyl compounds, stabilizing them under harsh reaction conditions . Additionally, the pyridine ring can participate in coordination chemistry, forming complexes with metal ions that can catalyze specific reactions .
Comparison with Similar Compounds
1,3-Dithian-2-yltrimethylsilane: This compound features a similar dithiane moiety but with a trimethylsilyl group instead of a pyridine ring.
Pyridine Derivatives: Compounds like 2-(1,3-Dithian-2-yl)pyridine and 4-(1,3-Dithian-2-yl)pyridine share structural similarities but differ in the position of the dithiane moiety.
Uniqueness: Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
74954-95-3 |
|---|---|
Molecular Formula |
C9H11NS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
3-(1,3-dithian-2-yl)pyridine |
InChI |
InChI=1S/C9H11NS2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7,9H,2,5-6H2 |
InChI Key |
AXNCOQBNSRCGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)

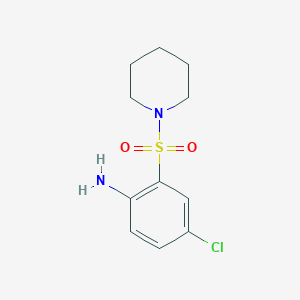
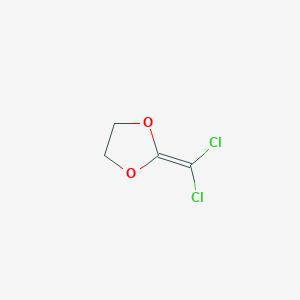
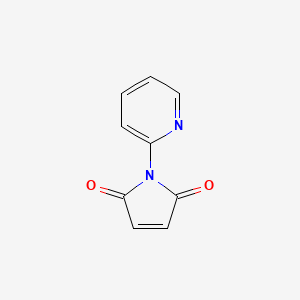
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)

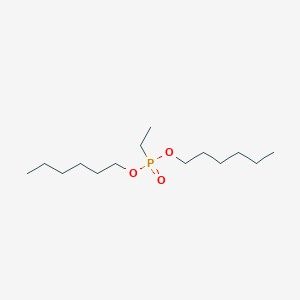
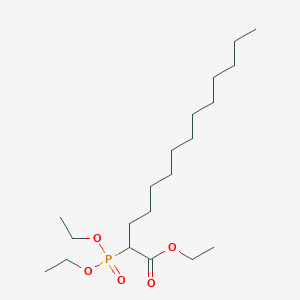
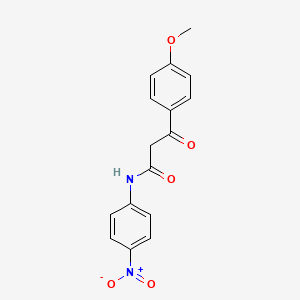
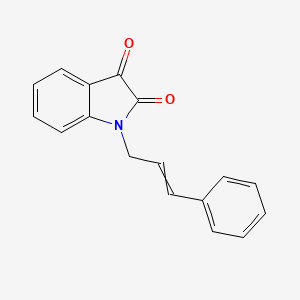
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
